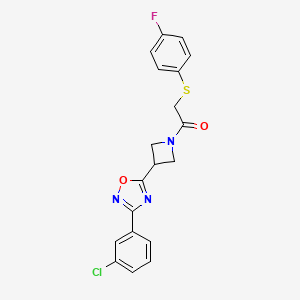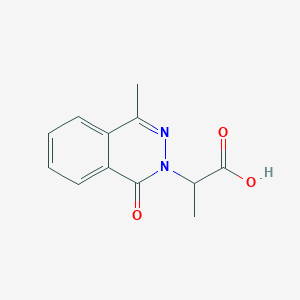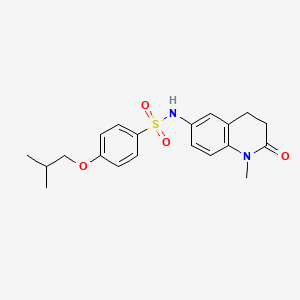
4-isobutoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative with a tetrahydroquinoline and benzenesulfonamide moiety. Sulfonamides are a group of compounds which have a sulfur atom connected to an amine group via a double-bonded oxygen . Tetrahydroquinolines are a class of compounds that are derivatives of quinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the coupling of the tetrahydroquinoline moiety with the benzenesulfonamide part. The synthesis could potentially involve a series of reactions including amide bond formation, reduction, and functional group interconversions .Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its constituent parts, including the aromatic ring of the benzenesulfonamide, the cyclic structure of the tetrahydroquinoline, and the functional groups attached to these rings .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, might undergo a variety of chemical reactions. For instance, the amine group in the sulfonamide part could participate in acid-base reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, it might exhibit polarity due to the presence of polar functional groups, and its solubility would depend on the balance of hydrophobic and hydrophilic regions in the molecule .科学的研究の応用
Synthesis and Characterization
Synthesis of Analogues : The compound 4-isobutoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be involved in the synthesis of various analogues. For instance, analogues to MKC-442, TNK 561, and HEPT were synthesized through the reaction of 4-[1,2,3,4-tetrahydroquinazolin-2,4-dion-3-yl]benzenesulfonamide with different ethers (El-hamid & Ismail, 2004).
Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds were found to be more potent and efficacious than the reference drug Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Chemical Behavior Studies : The compound also finds its application in the study of chemical behavior of related derivatives. For instance, studies have been conducted on the chemical behavior of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, which help in understanding the properties and reactivity of this class of compounds (Croce et al., 2006).
Application in Medicinal Chemistry
Antimicrobial Activity : Various derivatives of 4-isobutoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been synthesized and tested for antimicrobial activity. Some compounds were found to have significant antimicrobial properties against a variety of bacteria and fungi (Sarvaiya et al., 2019).
Beta3 Adrenergic Receptor Agonists : Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined as human beta3 adrenergic receptor agonists, showing promise in various therapeutic applications (Parmee et al., 2000).
Photodynamic Therapy and Luminescence Studies
Photodynamic Therapy : New zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base has been synthesized. It exhibits high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Luminescence Properties : The synthesis, characterization, and study of luminescence properties of metal complexes based on this compound have been reported, indicating its potential application in developing luminescent materials (Popov et al., 2017).
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological or pharmacological activities. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .
特性
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-methylpropoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)13-26-17-6-8-18(9-7-17)27(24,25)21-16-5-10-19-15(12-16)4-11-20(23)22(19)3/h5-10,12,14,21H,4,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFZVKYPNQDUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

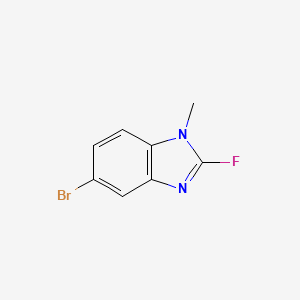
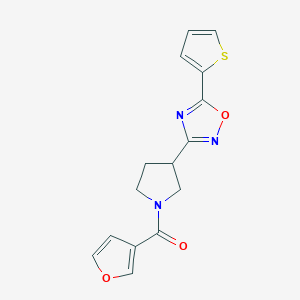
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide](/img/structure/B2816800.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2816801.png)
![6-(5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2816805.png)
![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816806.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)

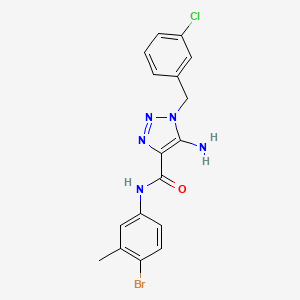
![N-(4-acetylphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2816816.png)
![1-(2-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2816817.png)
